Betahistine-13C,d3 (dihydrochloride)

Description

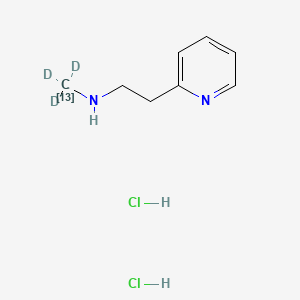

Betahistine-13C,d3 (dihydrochloride) (Cat. No. HY-B0524AS1) is a stable isotopically labeled form of betahistine dihydrochloride, where one carbon atom is replaced with carbon-13 (13C) and three hydrogen atoms are replaced with deuterium (d3) . Its molecular formula is C7<sup>13</sup>CH9D3N2·2HCl, with a molecular weight of 140.21 + 2×36.46 = 213.13 g/mol .

Pharmacologically, it acts as a dual modulator: an agonist of histamine H1 receptors and an antagonist of H3 receptors . This dual activity makes it valuable in studying rheumatoid arthritis (RA) and vestibular disorders, as it enhances histaminergic neurotransmission and improves microvascular circulation . Unlike its non-labeled counterpart, Betahistine-13C,d3 is primarily used in research settings for pharmacokinetic, metabolic, and tracer studies due to its isotopic labeling .

Properties

Molecular Formula |

C8H14Cl2N2 |

|---|---|

Molecular Weight |

213.12 g/mol |

IUPAC Name |

2-pyridin-2-yl-N-(trideuterio(113C)methyl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1+1D3;; |

InChI Key |

XVDFMHARQUBJRE-KOPKDTSFSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Dehydration to 2-Vinylpyridine

2-Hydroxyethylpyridine undergoes dehydration using a mixed agent of sodium hydroxide and anhydrous magnesium sulfate (60:40 w/w) at 95–100°C. This step yields 2-vinylpyridine, a key intermediate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 95–100°C |

| Time | 1 hour |

| Yield | 80% |

Condensation with Methylamine-13C,d3

The critical isotopic incorporation occurs here. 2-Vinylpyridine reacts with methylamine-13C,d3 hydrochloride in a toluene/aqueous two-phase system to minimize side reactions.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene/H2O |

| Temperature | 108–110°C |

| Equivalents of MeNH2 | 2.0 eq |

| Yield | 70–73% |

Salt Formation

The free base is treated with HCl gas in a mixed solvent (isopropanol:ethanol = 7:3) to form the dihydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Solvent Ratio | 7:3 (v/v) |

| HCl Gas | Until pH = 2 |

| Crystallization | 40°C, 12 hours |

| Final Yield | 95% |

Analytical Validation

Isotopic purity and chemical identity are confirmed via:

- LC-MS/MS : MRM transition m/z 137 → 94 for betahistine and shifted masses for labeled species.

- NMR : 13C and 2H signals confirm isotopic incorporation at the N-methyl group.

- HPLC : Purity >99% (USP methods).

Isotopic Enrichment Data :

| Isotope | Abundance |

|---|---|

| 13C | ≥99% |

| 2H | ≥98% (per position) |

Challenges and Solutions

- Isotopic Exchange : Deuteration loss is minimized by avoiding acidic/basic conditions during synthesis.

- Cost of Labeled Reagents : Methylamine-13C,d3 hydrochloride is commercially available but costly (~$500–$1,000/g).

- Scalability : The two-phase condensation system ensures reproducibility at multi-kilogram scales.

Industrial Applications

Chemical Reactions Analysis

Metabolic Reactions

Betahistine-13C,d3 undergoes hepatic metabolism similar to non-labeled betahistine, producing inactive metabolites (Fig. 2). The labeled compound enables precise tracking of these pathways .

Primary Metabolic Pathways

-

Oxidative Deamination :

-

Minor Pathways :

Metabolite Pharmacokinetics

| Metabolite | Half-life (h) | Excretion Route |

|---|---|---|

| 2-PAA | 3–5 | Renal (90%) |

| Aminoethylpyridine | <1 | Renal (5%) |

Enzyme Involvement

Analytical Characterization

Betahistine-13C,d3 is analyzed using LC-MS/MS with deuterated internal standards (e.g., betahistine-d3 dihydrochloride) .

Sample Preparation

-

Liquid-Liquid Extraction :

LC-MS/MS Parameters

| Parameter | Value |

|---|---|

| Column | XTerra RP18 (150 × 4.6 mm, 3.5 µm) |

| Mobile Phase | Methanol + 0.5 mM ammonium formate |

| Detection | Positive MRM (m/z 137 → 94) |

| Internal Standard | Betahistine-d3 (m/z 140 → 97) |

Stability and Degradation

The compound exhibits high stability under recommended storage conditions (-20°C). Degradation occurs via:

Scientific Research Applications

Betahistine is an antivertigo medication often prescribed to alleviate vertigo symptoms and balance disorders . It was first registered in Europe in 1970 to treat Ménière's disease . Betahistine is available in two salt formulations: betahistine dihydrochloride and betahistine mesilate .

Indications and Uses

Betahistine is indicated for reducing recurrent vertigo episodes associated with Ménière's disease in patients 18 years and older . It is also commonly prescribed for balance disorders . Betahistine is used to treat vertigo, tinnitus, hearing loss, and nausea associated with Ménière's disease .

Although approved in many countries for treating Ménière's disease and vestibular vertigo, its efficacy is still debated, and it is not approved for marketing in the United States .

Pharmacology

Betahistine affects histamine receptors, relieving vertigo associated with Ménière's disease . Ménière's disease is thought to result from a disruption of endolymphatic fluid homeostasis in the ear . Betahistine primarily acts as a histamine H1-receptor agonist . The stimulation of H1-receptors in the inner ear causes a vasodilatory effect leading to increased permeability of blood vessels and a reduction in endolymphatic pressure . This action prevents the rupture of the labyrinth, which can contribute to the hearing loss associated with Ménière's disease . Betahistine may also reduce the asymmetrical functioning of sensory vestibular organs and increase vestibulocochlear blood flow, relieving vertigo symptoms .

Betahistine also functions as a histamine H3-receptor antagonist, increasing histamine turnover from postsynaptic histaminergic nerve receptors, which subsequently leads to an increase in H1-agonist activity . H3-receptor antagonism elevates levels of neurotransmitters, including serotonin, in the brainstem, inhibiting the activity of vestibular nuclei, thus restoring proper balance and decreasing vertigo symptoms .

Pharmacokinetics

Betahistine is rapidly and almost completely absorbed from the gastrointestinal tract when given orally . In a fasted state, the maximum concentration (Cmax) is achieved within 1 hour of administration; in a fed state, Cmax is delayed, but the total drug absorption is similar . Food has little effect on betahistine absorption . The mean plasma elimination half-life is three to four hours, and excretion is virtually complete in the urine within 24 hours . Plasma protein binding is very low .

Dosage

For the treatment of vertigo, tinnitus, hearing loss, and nausea associated with Ménière's disease, the recommended dosages are :

- Betahistine dihydrochloride: Initially, 8-16 mg three times daily; maintenance: 24-48 mg daily in divided doses .

- Betahistine mesilate: 6-12 mg three times daily .

Doses should be adjusted according to patient needs .

Efficacy

Some studies suggest betahistine reduces vertigo symptoms and, to a lesser extent, tinnitus, but conclusive evidence is lacking . A meta-analysis of double-blind, randomized, placebo-controlled trials showed a favorable effect of betahistine on vertigo symptoms .

Betahistine Dihydrochloride

Mechanism of Action

Betahistine-13C,d3 (dihydrochloride) exerts its effects primarily through its action on histamine receptors. It acts as an agonist at histamine H1 receptors and an antagonist at histamine H3 receptors. The stimulation of H1 receptors in the inner ear leads to vasodilation and increased permeability of blood vessels, which helps reduce endolymphatic pressure. This action is beneficial in conditions like Ménière’s disease, where endolymphatic hydrops is a problem .

Comparison with Similar Compounds

Pharmacological and Structural Comparison

The table below compares Betahistine-13C,d3 (dihydrochloride) with structurally or functionally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Activity | Clinical/Research Use | Isotopic Labeling |

|---|---|---|---|---|---|

| Betahistine-13C,d3 (dihydrochloride) | C7<sup>13</sup>CH9D3N2·2HCl | 213.13 | H1 agonist, H3 antagonist | RA research, metabolic studies | 13C, d3 |

| Buclizine dihydrochloride | C28H33Cl2N3·2HCl | 532.50 | Antihistamine, antiallergic, teratogen | Allergy (discontinued) | None |

| Ecgonine methylester-D3.HCl | C10H14D3NO3·HCl | 238.73 | Reference standard | Analytical chemistry, toxicology | D3 |

| Apomorphine-13C-d3 HCl | C16<sup>13</sup>CH14D3NO2·HCl | 307.80 | Dopamine agonist | Parkinson’s research | 13C, d3 |

| Methyl-13C,d3-amine HCl | <sup>13</sup>CH2D3N·HCl | 71.55 | Building block for labeled compounds | Synthetic chemistry | 13C, d3 |

Key Differences and Similarities

Buclizine Dihydrochloride (Cat. No. HY-A0128A)

- It is a potent teratogen in rodents, limiting its clinical use .

- Applications : Historically used for allergies but discontinued due to safety concerns, whereas Betahistine-13C,d3 is specialized for RA and vestibular research .

Ecgonine Methylester-D3.HCl (LIPOMED COC-293-HC Series)

- Structure : A deuterated metabolite of cocaine, structurally unrelated to betahistine.

- Use : Serves as a reference standard in forensic and toxicological analyses, contrasting with Betahistine-13C,d3’s role in mechanistic studies .

Apomorphine-13C-d3 HCl (RCLSTLA208003)

- Pharmacology : A dopamine agonist labeled with 13C and d3, used in Parkinson’s disease research. Its mechanism (dopaminergic) and applications differ entirely from Betahistine’s histaminergic focus .

Methyl-13C,d3-amine HCl (CAS 104809-19-0)

- Role : A simple isotopic building block for synthesizing complex labeled compounds. It lacks pharmacological activity, unlike Betahistine-13C,d3 .

Isotopic Labeling and Research Utility

Betahistine-13C,d3’s dual isotopic labeling (13C and d3) enables precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies, distinguishing it from singly labeled analogs like Ecgonine-D3.HCl . Its incorporation into metabolic pathways allows researchers to study drug distribution and degradation without interference from endogenous compounds .

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Betahistine-13C,d3 (dihydrochloride) while ensuring isotopic purity?

- Methodology :

- Synthesis : Use stable isotope labeling (SIL) techniques with 13C and deuterium (d3) precursors. Monitor reaction conditions (e.g., pH, temperature) to minimize isotopic dilution .

- Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation. For purity, use reversed-phase HPLC with UV detection, cross-referencing retention times with unlabeled Betahistine dihydrochloride .

- Validation : Compare spectral data (e.g., 1H-NMR, 13C-NMR) with non-isotopic analogs to identify shifts caused by isotopic substitution .

Q. What experimental design considerations are critical for pharmacological studies targeting Betahistine-13C,d3’s dual H1/H3 receptor activity?

- Methodology :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., [3H]-histamine for H1 and H3 receptors). Include controls with unlabeled Betahistine to validate competitive binding .

- Dose-Response Curves : Optimize concentrations to account for isotopic effects on pharmacokinetics (e.g., altered metabolic stability due to deuterium) .

- Reproducibility : Document all steps rigorously, adhering to guidelines for experimental transparency (e.g., MIACARM standards for cellular assays) .

Q. Which analytical techniques are most reliable for quantifying Betahistine-13C,d3 in biological matrices?

- Methodology :

- LC-MS/MS : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to correct for matrix effects .

- Calibration Curves : Prepare standards in matching biological fluids (e.g., plasma, synovial fluid) to account for recovery variations .

- Data Reporting : Include measurement uncertainties (e.g., ±5% for LC-MS/MS) and validate against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for Betahistine-13C,d3 across different experimental models?

- Methodology :

- Meta-Analysis : Compare datasets from in vitro (e.g., hepatic microsomes), in vivo (rodent models), and ex vivo (human tissue) studies. Use statistical tools (e.g., ANOVA) to identify interspecies metabolic differences .

- Isotope Effect Analysis : Quantify deuterium’s impact on metabolic pathways (e.g., CYP450-mediated oxidation) using kinetic isotope effect (KIE) calculations .

- Machine Learning : Apply predictive models to reconcile discrepancies in absorption/distribution profiles .

Q. What advanced strategies can validate Betahistine-13C,d3’s mechanism in rheumatoid arthritis (RA) studies beyond receptor binding?

- Methodology :

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map downstream signaling pathways (e.g., NF-κB, IL-6) in RA synovial cells .

- Isotope Tracing : Use 13C-labeled Betahistine to track metabolic incorporation into inflammatory mediators (e.g., prostaglandins) via flux analysis .

- In Silico Modeling : Perform molecular dynamics simulations to compare labeled vs. unlabeled drug-receptor interactions .

Q. How can interdisciplinary approaches improve the reproducibility of Betahistine-13C,d3 studies?

- Methodology :

- Collaborative Workflows : Integrate synthetic chemistry, pharmacology, and data science teams. Define milestones using project management frameworks (e.g., Gantt charts) .

- Open Data Practices : Share raw spectra, assay protocols, and metadata in public repositories (e.g., PubChem) to enable cross-validation .

- Critical Peer Review : Engage in pre-publication peer review to identify methodological gaps (e.g., insufficient controls in receptor assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.